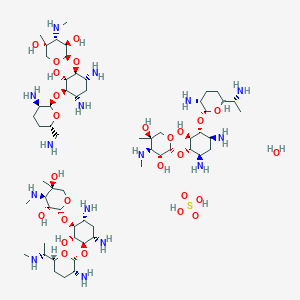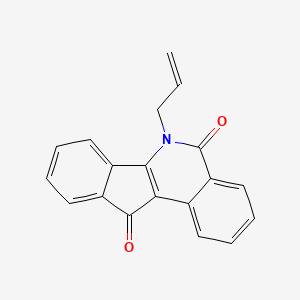
Gentiomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentiomycin C is a member of the aminoglycoside class of antibiotics, which are known for their broad-spectrum antibacterial activity. It is one of the major components of the gentamicin complex, which also includes gentamicin C1, C1a, and C2. This compound is particularly effective against Gram-negative bacteria and is used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gentiomycin C is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the different components of the gentamicin complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation in bioreactors, followed by downstream processing to purify the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of this compound. The purified product is then formulated into various dosage forms, including injections, eye drops, and topical creams .
Analyse Chemischer Reaktionen
Types of Reactions
Gentiomycin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, often under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial activity or reduced toxicity. These derivatives are often studied for their potential use as new antibiotics .
Wissenschaftliche Forschungsanwendungen
Gentiomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: this compound is employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems.
Wirkmechanismus
Gentiomycin C exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation of messenger RNA (mRNA) into proteins, thereby inhibiting protein synthesis. The disruption of protein synthesis ultimately leads to bacterial cell death. The primary molecular targets of this compound are the ribosomal RNA and specific ribosomal proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Sisomicin
- Tobramycin
Uniqueness
Gentiomycin C is unique in its specific binding affinity to the bacterial ribosome, which contributes to its potent antibacterial activity. Compared to other aminoglycosides, this compound has a distinct spectrum of activity and a different toxicity profile. For instance, it is less nephrotoxic than some of its counterparts, making it a preferred choice in certain clinical settings .
Eigenschaften
Molekularformel |
C60H127N15O26S |
|---|---|
Molekulargewicht |
1506.8 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S.H2O/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4;/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4);1H2/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;;/m110../s1 |
InChI-Schlüssel |
JVTKIBKUMWIUIZ-CRDWOMLUSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.O.OS(=O)(=O)O |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)




